molecular formula C14H16Cl2N4O4 B11102395 (3E)-N-(2,5-dichlorophenyl)-3-(2-{[(2-hydroxyethyl)amino](oxo)acetyl}hydrazinylidene)butanamide

(3E)-N-(2,5-dichlorophenyl)-3-(2-{[(2-hydroxyethyl)amino](oxo)acetyl}hydrazinylidene)butanamide

Cat. No.: B11102395
M. Wt: 375.2 g/mol
InChI Key: UVMBQPZYWZRBDC-UFWORHAWSA-N
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Description

N-(2,5-DICHLOROPHENYL)-3-((E)-2-{2-[(2-HYDROXYETHYL)AMINO]-2-OXOACETYL}HYDRAZONO)BUTANAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a dichlorophenyl group, a hydrazono group, and a butanamide backbone. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-DICHLOROPHENYL)-3-((E)-2-{2-[(2-HYDROXYETHYL)AMINO]-2-OXOACETYL}HYDRAZONO)BUTANAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the hydrazono intermediate: This step involves the reaction of 2,5-dichlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone.

    Acylation: The hydrazone intermediate is then acylated with 2-oxoacetic acid to form the acylated hydrazone.

    Coupling with butanamide: The final step involves the coupling of the acylated hydrazone with butanamide under specific reaction conditions, such as the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-DICHLOROPHENYL)-3-((E)-2-{2-[(2-HYDROXYETHYL)AMINO]-2-OXOACETYL}HYDRAZONO)BUTANAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may result in the formation of alcohols or amines.

Scientific Research Applications

N-(2,5-DICHLOROPHENYL)-3-((E)-2-{2-[(2-HYDROXYETHYL)AMINO]-2-OXOACETYL}HYDRAZONO)BUTANAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its specific chemical properties.

Mechanism of Action

The mechanism of action of N-(2,5-DICHLOROPHENYL)-3-((E)-2-{2-[(2-HYDROXYETHYL)AMINO]-2-OXOACETYL}HYDRAZONO)BUTANAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Altering gene expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,5-DICHLOROPHENYL)-2-(HEXADECYLOXY)-BENZYLAMINE
  • N-((E)-2-[5-(2,5-DICHLOROPHENYL)-2-FURYL]-1-{[(2-FURYLMETHYL)AMINO]CARBONYL}ETHENYL)-4-METHYLBENZAMIDE

Uniqueness

N-(2,5-DICHLOROPHENYL)-3-((E)-2-{2-[(2-HYDROXYETHYL)AMINO]-2-OXOACETYL}HYDRAZONO)BUTANAMIDE is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for various scientific research applications and distinguishes it from other similar compounds.

Properties

Molecular Formula

C14H16Cl2N4O4

Molecular Weight

375.2 g/mol

IUPAC Name

N'-[(E)-[4-(2,5-dichloroanilino)-4-oxobutan-2-ylidene]amino]-N-(2-hydroxyethyl)oxamide

InChI

InChI=1S/C14H16Cl2N4O4/c1-8(19-20-14(24)13(23)17-4-5-21)6-12(22)18-11-7-9(15)2-3-10(11)16/h2-3,7,21H,4-6H2,1H3,(H,17,23)(H,18,22)(H,20,24)/b19-8+

InChI Key

UVMBQPZYWZRBDC-UFWORHAWSA-N

Isomeric SMILES

C/C(=N\NC(=O)C(=O)NCCO)/CC(=O)NC1=C(C=CC(=C1)Cl)Cl

Canonical SMILES

CC(=NNC(=O)C(=O)NCCO)CC(=O)NC1=C(C=CC(=C1)Cl)Cl

Origin of Product

United States

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